CGP60474 is a synthetic compound classified as a potent inhibitor of cyclin-dependent kinases (CDKs) and protein kinase C (PKC). It is primarily recognized for its role in regulating cell cycle transitions and various cellular functions. The chemical structure of CGP60474 is characterized by its phenylamino-pyrimidine backbone, which contributes to its biological activity. Its chemical formula is , and it has a molecular weight of approximately 353.82 g/mol .
There is no scientific literature available on the specific mechanism of action of this compound.
1-Propanol, 3-[[4-[2-[(3-chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]-, also known by its alias CGP60474, is a synthetic molecule studied for its potential to inhibit cyclin-dependent kinases (CDKs). CDKs are a family of enzymes that play a crucial role in cell cycle regulation. By inhibiting their activity, CGP60474 disrupts the orderly progression of cell division, potentially leading to cell death in cancer cells [].
CGP60474 has been evaluated in various in vitro (laboratory) studies for its ability to target CDKs. These studies have shown that CGP60474 can inhibit the activity of multiple CDKs, including CDK1, CDK2, and CDK4/6 [, ]. This broad-spectrum inhibition suggests that CGP60474 could potentially be effective against various cancer types.
CGP60474 exhibits significant biological activities, particularly in the context of inflammation and cell proliferation. It has been shown to inhibit the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in response to lipopolysaccharide stimulation in macrophages . The compound also reduces nitric oxide production in activated macrophages, contributing to its anti-inflammatory effects. Additionally, CGP60474 has been implicated in the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial for mediating immune responses .
The synthesis of CGP60474 involves several key steps:
This multi-step synthetic approach allows for the generation of various analogs that can be screened for improved efficacy and selectivity.
CGP60474 has potential applications in therapeutic areas such as oncology and inflammatory diseases. Its ability to inhibit CDKs positions it as a candidate for cancer treatment, particularly in tumors where CDK activity is dysregulated. Additionally, its anti-inflammatory properties suggest potential use in conditions like sepsis and other inflammatory disorders .
Studies have demonstrated that CGP60474 interacts with multiple signaling pathways involved in cell proliferation and inflammation. Its inhibition of CDKs leads to cell cycle arrest, while its effects on NF-κB signaling contribute to reduced inflammation. Interaction studies often utilize cellular models to assess the compound's impact on cytokine profiles and cell viability under inflammatory conditions .
Several compounds share structural similarities with CGP60474 and exhibit comparable biological activities:
Compound Name | Structure Type | Primary Activity | Unique Features |
---|---|---|---|
Roscovitine | Purine-derived inhibitor | CDK inhibitor | Selective for CDK2 |
Olomoucine | Purine analog | CDK inhibitor | Broad-spectrum CDK inhibition |
Palbociclib | Pyridopyrimidine | CDK4/6 inhibitor | FDA-approved for breast cancer treatment |
CGP60474 stands out due to its dual inhibition of both cyclin-dependent kinases and protein kinase C, making it versatile in targeting multiple pathways involved in cell cycle regulation and inflammation .
The synthesis of CGP60474 represents a significant advancement in the preparation of phenylamino-pyrimidine type protein kinase inhibitors through the strategic implementation of Negishi cross-coupling methodology [1] [2]. This palladium-catalyzed approach has emerged as the cornerstone for constructing the essential biaryl core structure connecting the pyrimidine and pyridine ring systems.
The Negishi cross-coupling reaction serves as the key step in forming the carbon-carbon bond between the pyrimidine and pyridine moieties [1] [2]. This methodology involves the use of organozinc reagents, which offer superior functional group tolerance compared to other organometallic species while maintaining high reactivity under mild conditions [3]. The reaction typically employs palladium catalysts in tetrahydrofuran solvent, providing excellent yields and selectivity for the desired biaryl product [1] [2].
The development of this cross-coupling strategy represents a departure from traditional synthetic approaches that often required harsh conditions or multiple protection-deprotection sequences [1]. The organozinc reagents used in this process demonstrate remarkable compatibility with the nitrogen-containing heterocycles present in the target molecule, avoiding the decomposition or side reactions commonly encountered with more reactive organometallic species [3].
The palladium-catalyzed system has been optimized to achieve efficient transmetalation between the organozinc species and the palladium complex [3]. Recent mechanistic studies have identified the formation of higher-order zincate species as crucial intermediates in the catalytic cycle, providing insight into the optimization of reaction conditions [4]. The catalyst system typically employs palladium acetate or similar precursors in conjunction with phosphine ligands to achieve optimal activity and selectivity [3].
Temperature control has proven critical in the Negishi cross-coupling step, with reactions typically conducted at elevated temperatures ranging from 60 to 100 degrees Celsius to ensure complete conversion while minimizing side reactions [3]. The reaction atmosphere requires careful control, with inert gas conditions necessary to prevent oxidation of the sensitive organozinc reagents [4].
The multi-step synthesis of CGP60474 involves several key intermediates that require thorough characterization to ensure successful progression toward the final product [1] [2]. The synthetic sequence consists of the initial Negishi cross-coupling reaction followed by two sequential nucleophilic substitution reactions [1] [2].
Following the Negishi cross-coupling step, the resulting pyrimidine-pyridine biaryl intermediate undergoes comprehensive structural characterization using multiple analytical techniques [1] [2]. High-performance liquid chromatography analysis confirms the purity of this intermediate, with typical purity levels exceeding 95% required for subsequent synthetic steps [5] [6]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic chemical shifts for the pyrimidine and pyridine ring protons clearly distinguishable in the proton nuclear magnetic resonance spectrum [1] [2].
The first nucleophilic substitution reaction introduces the 3-chlorophenylamine moiety through nucleophilic aromatic substitution on the pyrimidine ring [1] [2]. This intermediate requires careful characterization due to the potential for regioisomer formation during the substitution process. Mass spectrometry analysis confirms the incorporation of the chlorophenyl group, with the molecular ion peak corresponding to the expected molecular weight [1] [2].
Infrared spectroscopy provides valuable information about the formation of the new carbon-nitrogen bond, with characteristic absorption bands appearing in the 3300-3500 wavenumber region corresponding to the aniline nitrogen-hydrogen stretch [1] [2]. The presence of the chlorine substituent is confirmed through the appearance of carbon-chlorine stretching vibrations in the 700-800 wavenumber region [1] [2].
The second nucleophilic substitution introduces the propanol chain through reaction with 3-aminopropanol [1] [2]. This step requires careful monitoring as the primary alcohol functionality must remain intact throughout the reaction. Thin-layer chromatography provides rapid assessment of reaction progress, with the product typically showing distinct retention factor values compared to starting materials [1] [2].
Crystallographic analysis of key intermediates has provided valuable three-dimensional structural information [7]. Single crystal X-ray diffraction studies reveal the preferred conformations of the heterocyclic systems and the spatial arrangements of substituents, information crucial for understanding structure-activity relationships [7].
The purification of CGP60474 and its synthetic intermediates requires sophisticated chromatographic techniques to achieve the high purity standards necessary for biological evaluation [8]. High-performance liquid chromatography represents the primary analytical and preparative tool for compound purification, with reversed-phase chromatography on octadecylsilane-bonded silica providing optimal separation efficiency [8] [9].
Column chromatography optimization has focused on mobile phase composition and gradient elution profiles to achieve baseline separation of the target compound from impurities [8] [10]. Typical mobile phase systems employ acetonitrile-water mixtures with trifluoroacetic acid modifiers to enhance peak shape and resolution [10]. The detection wavelength is typically set at 254 nanometers to monitor aromatic absorption, with additional detection at 214 nanometers for universal detection of organic compounds [10].
Preparative high-performance liquid chromatography methods have been developed for larger-scale purification operations [10]. These methods utilize semi-preparative columns with internal diameters of 10-21 millimeters to accommodate sample loads ranging from milligrams to grams while maintaining resolution [10]. Flow rates are optimized to balance throughput with separation efficiency, typically ranging from 5-25 milliliters per minute depending on column dimensions [10].
Crystallization techniques play a crucial role in final product purification and yield optimization [8]. Solvent selection for crystallization involves systematic screening of polar and non-polar solvents to identify conditions that promote high-quality crystal formation [8]. Mixed solvent systems often provide superior results, with gradual addition of anti-solvents promoting controlled nucleation and crystal growth [8].
Recrystallization procedures have been optimized to maximize both yield and purity [8]. Temperature programming during crystallization allows for controlled supersaturation conditions that favor the formation of the desired polymorphic form while excluding impurities [8]. Hot filtration techniques remove insoluble impurities before controlled cooling initiates crystallization [8].
Yield optimization strategies focus on minimizing material losses during workup and purification procedures [11] [12]. Continuous processing techniques have been investigated as alternatives to traditional batch methods, offering potential advantages in terms of consistency and scalability [13]. Automated systems for reaction monitoring and control help maintain optimal conditions throughout the synthesis [12].
The development of structure-activity relationship studies for CGP60474 provides critical insights into the molecular features responsible for its potent cyclin-dependent kinase inhibitory activity [14] [15]. These investigations examine how structural modifications to the phenylamino-pyrimidine scaffold influence biological potency and selectivity profiles [14].
The structure-activity relationship framework begins with the identification of the pharmacophore elements essential for cyclin-dependent kinase binding [14] [15]. The phenylamino-pyrimidine core represents the fundamental binding motif, with the pyrimidine nitrogen atoms serving as hydrogen bond acceptors for key amino acid residues in the kinase active site [14]. The adjacent hydrogen bond acceptor of the pyrimidine moiety positioned next to the hydrogen bond donor of the phenylamine has been identified as crucial for inhibitory activity [14].
Systematic structural modifications have explored the effects of substituent variations on the chlorophenyl ring [14]. The 3-chloro substitution pattern provides optimal potency, with alternative halogen substitutions or different regioisomers showing reduced activity [14]. Electronic effects of the chlorine substituent contribute to the overall binding affinity through modulation of the aniline basicity and conformational preferences [14].
The propanol chain length and substitution pattern significantly influence both potency and selectivity [14] [15]. The three-carbon linker with terminal hydroxyl functionality appears optimal for interactions with the kinase binding pocket [14]. Modifications to chain length or replacement of the hydroxyl group with alternative functional groups generally result in decreased activity [14].
Competitive kinetics studies relative to adenosine triphosphate confirm that CGP60474 functions as an adenosine triphosphate-competitive inhibitor [14]. This mechanism of action is consistent with binding in the adenosine triphosphate pocket of cyclin-dependent kinases, where the compound competes directly with the natural substrate [14].
Selectivity profiling across the kinase family reveals that CGP60474 exhibits preferential inhibition of cyclin-dependent kinases over other serine/threonine and tyrosine kinases [14] [16]. The most potent inhibition is observed against cyclin-dependent kinase 2, cyclin-dependent kinase 5, and cyclin-dependent kinase 9, with half-maximal inhibitory concentration values in the low nanomolar range [5] [6]. Cyclin-dependent kinase 1, cyclin-dependent kinase 4, and cyclin-dependent kinase 7 show somewhat reduced sensitivity, with half-maximal inhibitory concentration values in the higher nanomolar to low micromolar range [5] [6].
Protein kinase C inhibition represents a secondary activity profile for CGP60474 [14]. The compound shows preferential inhibition of protein kinase C alpha subtype with submicromolar potency [14]. This dual activity profile against cyclin-dependent kinases and protein kinase C may contribute to the compound's overall biological effects [14].
Structure-activity relationship studies have also examined the conformational preferences of CGP60474 and related analogs [15]. Computational modeling suggests that the active conformation involves specific dihedral angles between the heterocyclic rings that optimize binding interactions [15]. Crystal structure analyses of kinase-inhibitor complexes provide direct visualization of these binding modes and validate computational predictions [17] [18].
The framework for structure-activity relationship analysis incorporates both biochemical potency measurements and cellular activity assessments [15]. Cell cycle arrest assays demonstrate that the compound induces reversible G1/S phase arrest in various cell lines, consistent with its cyclin-dependent kinase inhibitory profile [5] [6]. The correlation between biochemical potency and cellular activity provides validation of the target engagement and mechanism of action [15].
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₁₈H₁₈ClN₅O | Elemental Analysis |
Molecular Weight | 355.82 g/mol | Mass Spectrometry |
Purity | ≥98% | High Performance Liquid Chromatography |
Solubility (DMSO) | 35.58 mg/mL | Solubility Testing |
CDK2 IC₅₀ | 3-80 nM | Kinase Assay |
CDK5 IC₅₀ | 9.5 nM | Kinase Assay |
Storage Temperature | -20°C | Stability Studies |
Synthesis Step | Reaction Type | Key Conditions | Yield Optimization |
---|---|---|---|
Negishi Cross-Coupling | C-C Bond Formation | Pd catalyst, organozinc reagent, tetrahydrofuran | Temperature control, inert atmosphere |
First Nucleophilic Substitution | Aromatic Substitution | 3-Chloroaniline, base conditions | Reaction time, temperature |
Second Nucleophilic Substitution | Aromatic Substitution | 3-Aminopropanol, base conditions | Stoichiometry optimization |
Purification | Chromatographic Separation | Reversed-phase high-performance liquid chromatography | Mobile phase optimization |